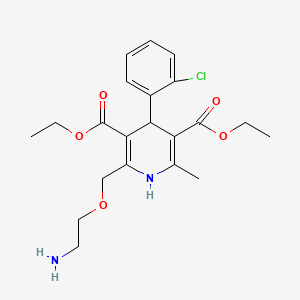
氨氯地平二乙酯
描述
Amlodipine besilate impurity E is a biochemical.
科学研究应用
荧光显微镜
氨氯地平在水溶液中具有弱荧光。 然而,由于细胞环境中的增强发射,可以在活细胞中直接观察氨氯地平 . 这种特性允许共聚焦延时成像和药物摄取监测 .
抗 SARS-CoV-2 活性
最近的数据表明,氨氯地平具有有效的抗 SARS-CoV-2 活性 . 这表明它可能被用于治疗 COVID-19。
充血性心力衰竭管理
硝苯地平,一种与氨氯地平相似的亲脂性二氢吡啶,在充血性心力衰竭的管理中显示出积极的潜力 . 鉴于它们的相似性,氨氯地平可能具有类似的应用。
缺血性心脏病
硝苯地平在治疗缺血性心脏病方面显示出潜力 . 鉴于硝苯地平与氨氯地平在结构和功能上的相似性,后者可能被用于类似的应用。
药代动力学特性
氨氯地平的半衰期约为 36 小时,血管心脏效应比相对较高,液体潴留潜力较低,血管作用起效速度较慢,与第一代和第二代二氢吡啶相比,不良血管事件的风险相对较低 . 这些特性使其成为钙通道阻滞剂中的首选。
作用机制
Target of Action
Amlodipine Diethyl Ester, also known as Amlodipine, primarily targets the calcium channels in the body . These channels are crucial for the regulation of calcium ion influx into vascular smooth muscle and myocardial cells . By acting on these targets, Amlodipine plays a significant role in managing conditions like hypertension and angina .
Mode of Action
Amlodipine inhibits the calcium ion from entering the “slow channels” or select voltage-sensitive areas of vascular smooth muscle and myocardium during depolarization . This action leads to a relaxation of coronary vascular smooth muscle and coronary vasodilation . The compound also increases myocardial oxygen delivery in patients with vasospastic angina . Furthermore, Amlodipine has a dilating effect on peripheral arterioles, reducing the total peripheral resistance (afterload) against which the cardiac muscle functions .
Biochemical Pathways
The primary biochemical pathway affected by Amlodipine involves the regulation of calcium influx into vascular smooth muscle cells and myocardial cells . By inhibiting this influx, Amlodipine causes a decrease in peripheral vascular resistance, leading to a reduction in blood pressure .
Pharmacokinetics
Amlodipine exhibits distinctive pharmacokinetic characteristics. Following oral administration, its bioavailability is around 60 to 65%, and plasma concentrations rise gradually to peak 6 to 8 hours after administration . The compound is extensively metabolized in the liver, with a terminal elimination half-life of 30 to 50 hours . The volume of distribution is large (21 L/kg), and there is a high degree of protein binding (93%) .
Result of Action
The primary result of Amlodipine’s action is a decrease in blood pressure and an increase in myocardial oxygen delivery . This is achieved through the relaxation of coronary vascular smooth muscle, coronary vasodilation, and a reduction in peripheral vascular resistance . These effects make Amlodipine effective in the treatment of hypertension and angina .
Action Environment
The action of Amlodipine can be influenced by various environmental factors. For instance, the formulation parameters and physiological environment can affect the release kinetics of Amlodipine when it is encapsulated in biodegradable polymers . Additionally, the presence of certain impurities can potentially impact the efficacy and stability of Amlodipine .
生化分析
Biochemical Properties
Amlodipine Diethyl Ester interacts with various enzymes and proteins in the body. It is extensively metabolized in the liver, primarily via dehydrogenation of its dihydropyridine moiety to a pyridine derivative (M9), followed by further oxidation . This process involves the cytochrome P450 enzyme CYP3A4 . The compound’s interaction with these enzymes is crucial for its biochemical activity .
Cellular Effects
Amlodipine Diethyl Ester has significant effects on various types of cells and cellular processes. It is known to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, Amlodipine, the parent compound, has antioxidant properties and an ability to enhance the production of nitric oxide (NO), an important vasodilator that decreases blood pressure .
Molecular Mechanism
The molecular mechanism of Amlodipine Diethyl Ester involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, Amlodipine Diethyl Ester acts by inhibiting the trans-membrane influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to peripheral arterial vasodilation .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Amlodipine Diethyl Ester shows changes in its effects. It has a high bioavailability, ranging from 60% to 80%, and undergoes hepatic metabolism. It is slowly cleared with a terminal elimination half-life of 40 to 50 hours . This indicates the product’s stability and long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Amlodipine Diethyl Ester vary with different dosages in animal models
Metabolic Pathways
Amlodipine Diethyl Ester is involved in metabolic pathways that involve enzymes or cofactors. It is extensively metabolized in the liver, primarily via dehydrogenation of its dihydropyridine moiety to a pyridine derivative (M9), followed by further oxidation . This process involves the cytochrome P450 enzyme CYP3A4 .
属性
IUPAC Name |
diethyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O5/c1-4-28-20(25)17-13(3)24-16(12-27-11-10-23)19(21(26)29-5-2)18(17)14-8-6-7-9-15(14)22/h6-9,18,24H,4-5,10-12,23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGLOZPVAWMSEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OCC)COCCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140171-65-9 | |
| Record name | Amlodipine besilate impurity E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140171659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIETHYL 2-((2-AMINOETHOXY)METHYL)-4-(2-CHLOROPHENYL)-6-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T71NAR24SN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


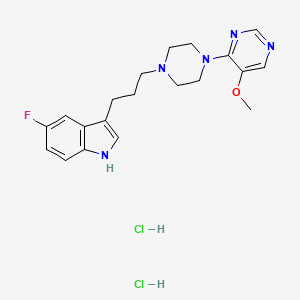
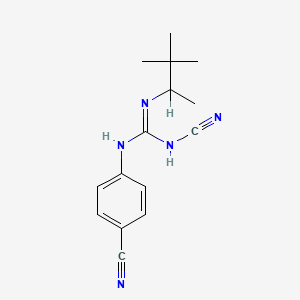

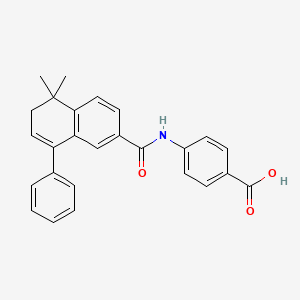
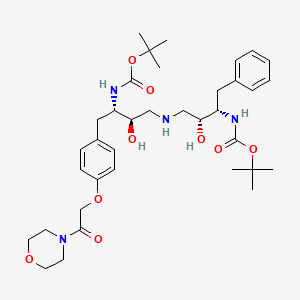
![[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phosphinic acid](/img/structure/B1667168.png)

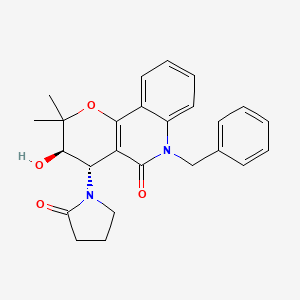
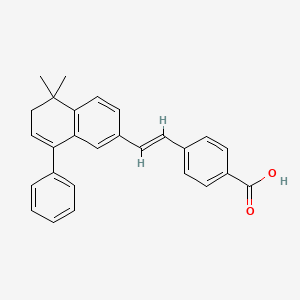

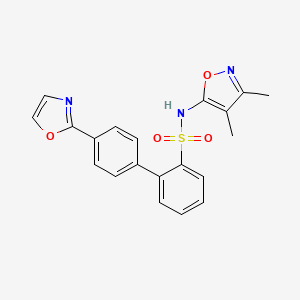


![1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B1667183.png)
